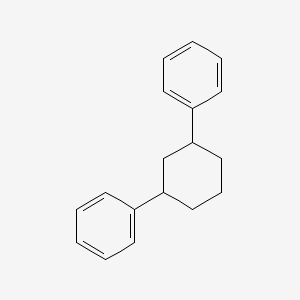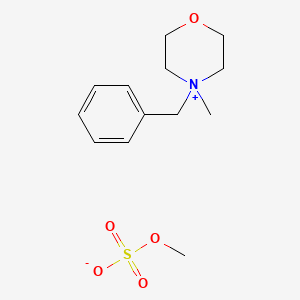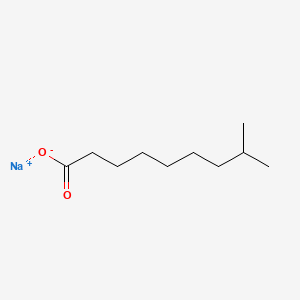
Sodium tert-decanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium tert-decanoate is a chemical compound that belongs to the class of organic sodium salts. It is derived from decanoic acid, a saturated fatty acid with a ten-carbon chain. This compound is known for its surfactant properties, making it useful in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Sodium tert-decanoate can be synthesized through the neutralization of decanoic acid with a sodium base, such as sodium hydroxide. The reaction typically occurs in an aqueous or alcoholic medium at room temperature. The general reaction is as follows:
C10H20O2+NaOH→C10H19O2Na+H2O
Industrial Production Methods
In industrial settings, this compound is produced on a larger scale using similar neutralization reactions. The process involves the continuous addition of decanoic acid to a solution of sodium hydroxide under controlled temperature and pH conditions. The resulting product is then purified and dried to obtain the final compound.
Chemical Reactions Analysis
Types of Reactions
Sodium tert-decanoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form decanoic acid and other oxidation products.
Reduction: It can be reduced to form decanol.
Substitution: It can participate in nucleophilic substitution reactions, where the sodium ion is replaced by other cations.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reactions typically occur in the presence of strong acids or bases.
Major Products Formed
Oxidation: Decanoic acid and other carboxylic acids.
Reduction: Decanol.
Substitution: Various sodium salts depending on the substituting cation.
Scientific Research Applications
Sodium tert-decanoate has several scientific research applications:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and other materials.
Biology: Studied for its effects on cell membranes and as a potential antimicrobial agent.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the formulation of detergents, emulsifiers, and other cleaning agents.
Mechanism of Action
The mechanism of action of sodium tert-decanoate involves its surfactant properties. It reduces the surface tension of aqueous solutions, allowing it to interact with cell membranes and other biological structures. This interaction can disrupt membrane integrity, leading to antimicrobial effects. Additionally, it can enhance the solubility and bioavailability of certain drugs, making it useful in pharmaceutical formulations.
Comparison with Similar Compounds
Similar Compounds
Sodium octanoate: Another sodium salt of a medium-chain fatty acid with similar surfactant properties.
Sodium dodecanoate: A sodium salt of a longer-chain fatty acid, also used as a surfactant.
Sodium dodecyl sulfate: A widely used surfactant with a similar structure but different applications.
Uniqueness
Sodium tert-decanoate is unique due to its specific chain length and branching, which confer distinct physical and chemical properties. Its balance of hydrophilic and hydrophobic regions makes it particularly effective as a surfactant in various applications.
Properties
CAS No. |
94689-32-4 |
|---|---|
Molecular Formula |
C10H19NaO2 |
Molecular Weight |
194.25 g/mol |
IUPAC Name |
sodium;8-methylnonanoate |
InChI |
InChI=1S/C10H20O2.Na/c1-9(2)7-5-3-4-6-8-10(11)12;/h9H,3-8H2,1-2H3,(H,11,12);/q;+1/p-1 |
InChI Key |
MGIZGDWJISZTSO-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)CCCCCCC(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



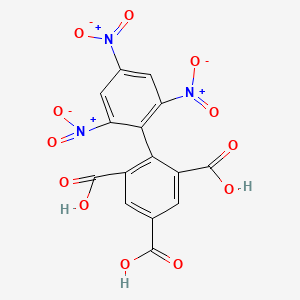
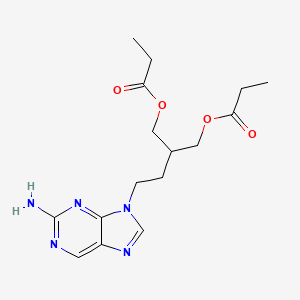

![2,2'-Methylenebis[5-bromo-5-nitro-1,3-dioxane]](/img/structure/B12659867.png)
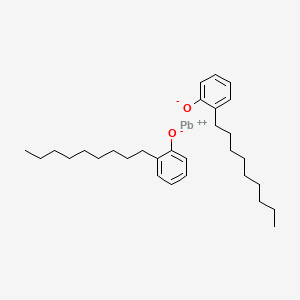


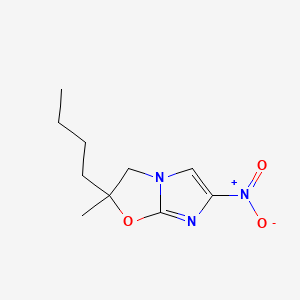
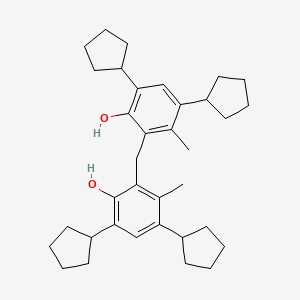
![3-[N-(2-cyanoethyl)anilino]propanenitrile;sulfuric acid](/img/structure/B12659909.png)

